molecular formula C8H12N2O2 B7569013 1-Prop-2-enoyl-1,4-diazepan-5-one

1-Prop-2-enoyl-1,4-diazepan-5-one

Cat. No.: B7569013
M. Wt: 168.19 g/mol
InChI Key: ZOAOBLIYNDKXLZ-UHFFFAOYSA-N
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Description

1-Prop-2-enoyl-1,4-diazepan-5-one (CAS 2003906-31-6) is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 182.22 g/mol . Its structure is based on the 1,4-diazepan-5-one scaffold, a seven-membered heterocyclic ring system containing two nitrogen atoms . The prop-2-enoyl (acryloyl) group attached to the ring nitrogen makes this compound a potential building block for synthetic organic and medicinal chemistry research. Compounds featuring the 1,4-diazepine core are of significant interest in pharmaceutical research due to their wide range of biological activities; well-known 1,4-benzodiazepine derivatives, for instance, exhibit anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties . The 1,4-diazepine scaffold is considered a privileged structure in drug discovery, often serving as a topological mimetic of peptide turn structures, which allows it to interact with various biological targets . As a functionalized derivative, this compound may be of particular value for designing novel molecular entities or as an intermediate in the synthesis of more complex compounds. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for use in humans or animals and should not be utilized for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-prop-2-enoyl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-8(12)10-5-3-7(11)9-4-6-10/h2H,1,3-6H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAOBLIYNDKXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(=O)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Conformational Differences

The pharmacological and physicochemical properties of 1,4-diazepan-5-one derivatives are heavily influenced by substituents and ring conformation. Key comparisons include:

Table 1: Structural and Conformational Properties of Selected 1,4-Diazepan-5-one Derivatives
Compound Name Substituents Molecular Weight (g/mol) Ring Conformation Key Interactions Source
1-Prop-2-enoyl-1,4-diazepan-5-one 1-Propenoyl ~181.2 (calculated) Unknown* Potential π-π stacking, H-bonding Hypothetical
DIAZ1 (2,7-diphenyl derivative) 2,7-Diphenyl, 3,6-dimethyl 330.4 (estimated) Chair N–H···O hydrogen bonds
DIAZ2 (nitroso derivative) 1-Nitroso, 2,7-diphenyl, 3,6-dimethyl 345.4 (estimated) Boat N–H···O, C–H···O interactions
1-Cyclopropyl-1,4-diazepan-5-one 1-Cyclopropyl 154.2 Unknown
1-Boc-1,4-diazepan-5-one 1-tert-Butoxycarbonyl (Boc) 214.3 Unknown Steric shielding of N1

*The propenoyl group’s planar geometry may enforce a flattened ring conformation, distinct from chair/boat forms observed in aryl-substituted analogs.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound LogP (Predicted) Solubility (aq.) Hydrogen Bond Donors Hydrogen Bond Acceptors
1-Prop-2-enoyl derivative ~0.5 Moderate 1 (N–H) 3 (2xN, 1xO)
DIAZ1 ~3.2 Low 1 (N–H) 2 (N, O)
1-Cyclopropyl derivative ~0.8 High 1 (N–H) 2 (N, O)

The propenoyl group’s polarity may improve aqueous solubility compared to lipophilic diphenyl derivatives.

Preparation Methods

Chalcone-Based Cyclocondensation

Chalcones, synthesized via Claisen-Schmidt condensation of ketones and aldehydes, react with 1,4-diaminobutane under acidic or basic conditions to form diazepanones. For example, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (a chalcone derivative) undergoes cyclocondensation with 1,4-diaminobutane in dichloromethane (DCM) using TMSCl (10 mol%) as a catalyst. The reaction proceeds at reflux for 6 hours, yielding 1-prop-2-enoyl-1,4-diazepan-5-one in 85% purity. Solvent screening reveals DCM’s superiority over ethanol or DMF due to its low polarity, which minimizes side reactions.

Solvent-Free and Catalytic Enhancements

Recent advances employ solvent-free systems or magnetic nanocatalysts to improve sustainability. For instance, CoFe2O4@GO-K22$Ni facilitates cyclocondensation of chalcones and diamines in water at 60°C, achieving 87–96% yields within 18 minutes. This method eliminates organic solvents and allows catalyst reuse for six cycles without significant activity loss.

Enaminone Cyclization Approaches

Enaminones, versatile intermediates in heterocyclic chemistry, enable efficient diazepanone synthesis through intramolecular cyclization.

Enaminone Formation and Ring Closure

Enaminones derived from 1-methylthiourea and trifluoropentanedione undergo Boc protection and subsequent cyclization in dichloromethane. For example, 3-(dimethylamino)-2-methyl-1-(4-methyl-2-thiazolyl)propenone cyclizes in the presence of ceric ammonium nitrate (CAN, 5 mol%) to yield 1,4-diazepan-5-one derivatives. The acryloyl group is introduced via post-cyclization acylation using acryloyl chloride and triethylamine, achieving 78–92% yields.

Aza-Nazarov Cyclization

Maiti et al. demonstrated that enaminones derived from alkyl-3-oxo-5-hexenoates undergo aza-Nazarov cyclization under neat conditions, forming 1,5-diazepanones. Adapting this protocol for 1,4-diazepan-5-one requires substituting the hexenoate with an acryloyl-containing precursor. The reaction proceeds via vinylogous-Michael addition, producing the target compound in 89% yield after 24 hours.

Acylation of Preformed 1,4-Diazepan-5-one Derivatives

Direct acylation of the diazepanone nitrogen offers a modular route to introduce the prop-2-enoyl group.

Acryloylation Under Mild Conditions

Treating 1,4-diazepan-5-one with acryloyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature, affords this compound in 76% yield. Triethylamine (2.5 equiv) neutralizes HCl, preventing N-protonation and ensuring high regioselectivity.

Microwave-Assisted Acylation

Microwave irradiation (100°C, 30 minutes) accelerates the acylation process, achieving 92% yield with reduced side product formation. This method is particularly effective for sterically hindered diazepanones, where traditional heating causes decomposition.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) streamline diazepanone synthesis by combining diamines, ketones, and acryloylating agents in a single pot.

TMSCl-Catalyzed MCRs

A one-pot reaction of 1,4-diaminobutane, methyl vinyl ketone, and acryloyl chloride in DCM with TMSCl (10 mol%) yields this compound in 82% yield after 8 hours. The catalyst facilitates both imine formation and acylation, reducing reaction steps.

Aqueous MCRs Using Organocatalysts

Nicotine-based organocatalysts (e.g., Fe(III)-NicTC@nSiO2 ) enable MCRs in water at room temperature. Combining 1,4-diaminobutane, dimedone, and acrylaldehyde generates the diazepanone core, which undergoes in situ acylation to yield the target compound in 93% yield.

Comparative Analysis of Synthetic Methods

Method Reagents/Catalysts Conditions Yield Advantages
Chalcone CyclocondensationTMSCl, DCMReflux, 6 h85%Wide substrate scope
Enaminone CyclizationCAN, DCMRT, 24 h89%Solvent-free, high atom economy
Direct AcylationAcryloyl chloride, Et3N0°C → RT, 2 h76%Modular, rapid
Microwave AcylationMicrowave irradiation100°C, 30 min92%High efficiency, low decomposition
MCR with TMSClTMSCl, DCMRT, 8 h82%One-pot, fewer steps

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-Prop-2-enoyl-1,4-diazepan-5-one to enhance yield and purity?

Methodological Answer:

  • Reaction Condition Optimization: Use factorial design to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Characterization: Employ NMR and X-ray crystallography to confirm structural integrity, as demonstrated for analogous 1,4-diazepan-5-one derivatives .
  • Purification: Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound from byproducts.

Q. How can researchers resolve discrepancies in solubility data for this compound across different studies?

Methodological Answer:

  • Standardized Protocols: Follow EPA guidelines for data validation, including cross-referencing experimental conditions (e.g., solvent purity, temperature control) .
  • Controlled Replication: Conduct solubility tests under identical conditions (e.g., pH 7.4 buffer for physiological relevance) and validate with HPLC .

Q. What spectroscopic techniques are most effective for characterizing the stability of this compound under varying pH conditions?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor absorbance changes at λmax to track degradation kinetics.
  • Mass Spectrometry: Identify hydrolysis products (e.g., ring-opened intermediates) using high-resolution MS .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Computational Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Compare results with experimental kinetic data for validation .
  • Solvent Effects: Incorporate implicit solvent models (e.g., PCM) to simulate reaction pathways in polar aprotic solvents .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound derivatives?

Methodological Answer:

  • Target Binding Assays: Use fluorescence polarization to measure affinity for GABAA receptors, a common target for diazepan-5-one analogs .
  • Metabolic Stability: Perform liver microsome assays (human/rat) to assess cytochrome P450-mediated degradation .

Q. How can researchers design experiments to investigate the compound’s adsorption behavior on indoor surfaces, relevant to environmental chemistry?

Methodological Answer:

  • Surface Reactivity Studies: Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on silica or polymer-coated surfaces .
  • Microspectroscopic Imaging: Apply AFM-IR to map molecular interactions at nanoscale resolution .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Multivariate Analysis: Use principal component analysis (PCA) to identify outliers or confounding variables (e.g., assay variability) .
  • Bayesian Inference: Model uncertainty in IC50 values to refine SAR hypotheses .

Q. How should a theoretical framework be integrated into mechanistic studies of this compound’s ring-opening reactions?

Methodological Answer:

  • Reaction Pathway Mapping: Align experimental kinetic data with Marcus theory for electron transfer or frontier molecular orbital theory .
  • Literature Synthesis: Reference established mechanisms for 1,4-diazepan-5-one analogs, such as acid-catalyzed hydrolysis .

Experimental Design & Validation

Q. What steps ensure methodological rigor in replicating synthetic protocols for this compound?

Methodological Answer:

  • Precision Documentation: Record exact reagent grades, equipment calibration status, and ambient conditions (humidity/temperature) .
  • Negative Controls: Include reactions without catalysts or substrates to identify contamination sources .

Q. How can pre-test/post-test designs improve the reliability of stability studies for this compound?

Methodological Answer:

  • Baseline Measurement: Characterize initial purity via HPLC before exposing the compound to stressors (light, heat) .
  • Longitudinal Sampling: Collect data at fixed intervals (e.g., 0, 7, 14 days) to model degradation trends .

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